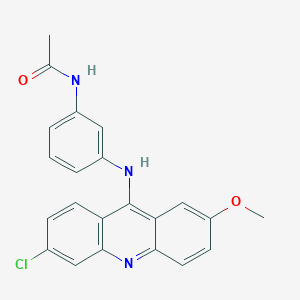
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and antimalarial properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide typically involves the following steps:
Starting Material: The synthesis begins with 6,9-dichloro-2-methoxyacridine.
Reaction with Phenol and Ammonium Carbonate: 6,9-dichloro-2-methoxyacridine is reacted with phenol and ammonium carbonate to produce 6-chloro-2-methoxy-acridin-9-ylamine.
Coupling Reaction: The resulting amine is then coupled with 3-(acetylamino)phenylamine under appropriate conditions to form this compound.
Analyse Chemischer Reaktionen
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the chloro and methoxy positions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide primarily involves DNA intercalation . The compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting various biological processes. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cytotoxic effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial properties.
Acriflavine: Used as an antiseptic and for its anticancer properties.
Proflavine: Another antiseptic with similar structural features.
The uniqueness of this compound lies in its specific substitutions, which enhance its DNA intercalation ability and its potential as an anticancer agent .
Eigenschaften
Molekularformel |
C22H18ClN3O2 |
|---|---|
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-13(27)24-15-4-3-5-16(11-15)25-22-18-8-6-14(23)10-21(18)26-20-9-7-17(28-2)12-19(20)22/h3-12H,1-2H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
VNOFLJCOOOXXLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



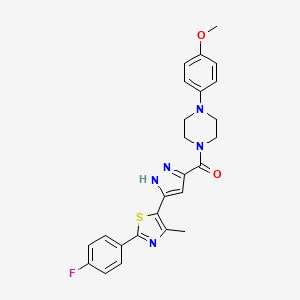
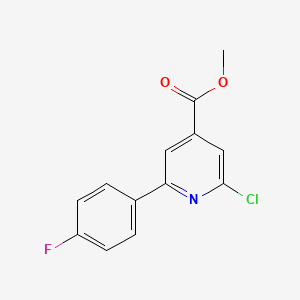
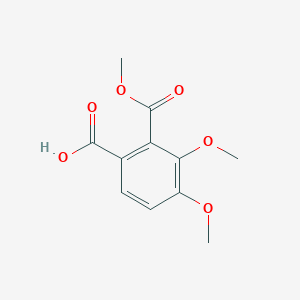
![Tert-butyl N-[4-(benzyloxy)phenyl]carbamate](/img/structure/B14126924.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14126943.png)
![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)
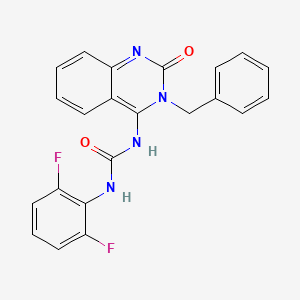
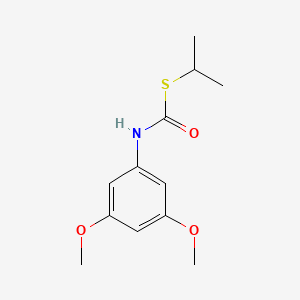
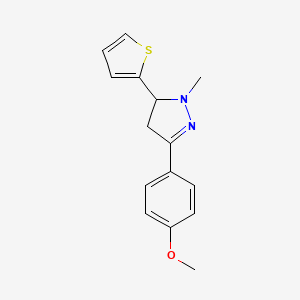
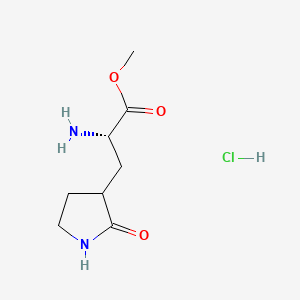
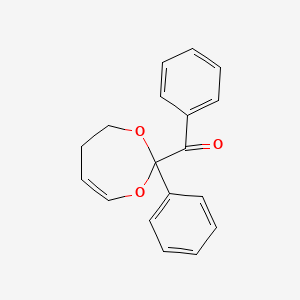
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)
